REACTION_CXSMILES
|
[Cu][C:2]#[N:3].Br[C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([F:12])[CH:6]=1>CN(C=O)C>[F:12][C:7]1[CH:6]=[C:5]([C:2]#[N:3])[CH:10]=[CH:9][C:8]=1[CH3:11]
|
Name
|
Copper(I) cyanide
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)F
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned between water and EtOAc (500 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4), and solvent
|
Type
|
CUSTOM
|
Details
|
was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C#N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |